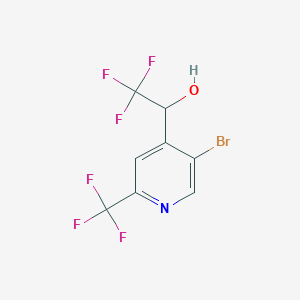

1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanol

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound this compound is systematically identified by the Chemical Abstracts Service number 1375303-18-6. The molecular formula is established as C8H4BrF6NO with a molecular weight of 324.02 grams per mole. The International Union of Pure and Applied Chemistry name accurately reflects the complex substitution pattern of this pyridine derivative, where the parent pyridine ring bears a bromine atom at the 5-position and a trifluoromethyl group at the 2-position, with the trifluoroethanol substituent attached at the 4-position.

The Simplified Molecular Input Line Entry System representation for this compound is OC(C1=CC(=NC=C1Br)C(F)(F)F)C(F)(F)F, which provides a linear notation describing the connectivity and stereochemistry of all atoms within the molecule. The International Chemical Identifier key FFCWYSAHZZYWLC-UHFFFAOYSA-N serves as a unique identifier that facilitates database searches and cross-referencing across multiple chemical information systems. This compound exhibits specific physicochemical properties including an exact mass of 322.93805 grams per mole, one hydrogen bond donor corresponding to the hydroxyl group, and eight hydrogen bond acceptors distributed among the fluorine atoms and the pyridine nitrogen.

The molecular architecture of this compound demonstrates significant complexity due to the presence of multiple electronegative substituents. The trifluoromethyl group at the 2-position of the pyridine ring creates substantial electronic perturbation, while the bromine substitution at the 5-position introduces both steric and electronic effects. The trifluoroethanol moiety attached at the 4-position further enhances the electron-withdrawing character of the molecule, resulting in a highly polarized electronic structure that influences both its physical properties and chemical reactivity patterns.

Molecular Geometry Analysis via X-ray Crystallography

While specific X-ray crystallographic data for this compound was not found in the available literature, related structural studies of similar trifluoromethylated pyridine derivatives provide valuable insights into the expected molecular geometry. Research on 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile demonstrated that trifluoromethyl groups in heterocyclic systems often exhibit disorder over two positions with refined site occupancies of 0.68 and 0.32. This disorder phenomenon is commonly observed in crystalline structures containing trifluoromethyl substituents due to the rotational freedom of the CF3 group.

The molecular geometry of pyridine derivatives bearing multiple electron-withdrawing substituents typically exhibits significant deviation from planarity, particularly when bulky groups are present. The presence of both bromine and trifluoromethyl substituents on the pyridine ring creates substantial steric hindrance that influences the overall molecular conformation. The trifluoroethanol substituent at the 4-position likely adopts a configuration that minimizes steric interactions while maximizing favorable electronic interactions between the electron-withdrawing groups.

Computational studies on related halogenated trifluoromethylpyridine derivatives suggest that the pyridine ring maintains its aromatic character despite the presence of multiple electron-withdrawing substituents. The carbon-nitrogen bond lengths within the pyridine ring are expected to be slightly shorter than those in unsubstituted pyridine due to the electron-withdrawing effects of the substituents. The carbon-fluorine bond lengths in both trifluoromethyl groups are anticipated to be approximately 1.35 Angstroms, consistent with typical CF3 group geometries. The carbon-bromine bond distance is expected to be around 1.90 Angstroms, reflecting the larger atomic radius of bromine compared to other halogens.

Substituent Positional Effects on Pyridine Ring Electronic Configuration

The electronic configuration of the pyridine ring in this compound is dramatically influenced by the positioning and nature of the substituents. The trifluoromethyl group exhibits a strong electron-withdrawing effect with Hammett sigma constants of 0.43 for meta positions and 0.54 for para positions. When positioned at the 2-position of the pyridine ring, this substituent significantly depletes electron density from the aromatic system, particularly affecting the adjacent carbon atoms and the nitrogen atom.

The bromine substituent at the 5-position contributes additional electron-withdrawing character with Hammett sigma constants of 0.39 for meta positions and 0.23 for para positions. The positioning of bromine at the 5-position places it meta to both the pyridine nitrogen and the trifluoroethanol substituent at the 4-position, creating a complex electronic environment that influences the overall reactivity profile of the molecule. The combined electron-withdrawing effects of both the trifluoromethyl and bromine substituents result in substantial deactivation of the pyridine ring toward electrophilic aromatic substitution reactions.

The trifluoroethanol substituent at the 4-position introduces both electronic and conformational considerations. The hydroxyl group provides a potential hydrogen bond donor site, while the trifluoromethyl portion contributes additional electron-withdrawing character. This positioning creates a unique electronic environment where the carbon bearing the trifluoroethanol group experiences significant electron deficiency due to the cumulative effects of the neighboring substituents and the inherent electronegativity of the pyridine nitrogen.

Comparative Structural Analysis with Halogenated Trifluoromethylpyridine Derivatives

Comparative analysis with related halogenated trifluoromethylpyridine derivatives reveals important structure-activity relationships and electronic effects. The compound 3-Bromo-4-(trifluoromethyl)pyridine, with CAS number 936841-70-2, provides a useful comparison point as it contains the same functional groups but in different positions. The molecular formula C6H3BrF3N and molecular weight of 226.00 demonstrate how the addition of the trifluoroethanol moiety in the target compound significantly increases molecular complexity and mass.

Another structurally related compound, 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol with CAS number 917397-92-3, differs by lacking the trifluoromethyl substitution on the pyridine ring. This compound has a molecular formula of C7H5BrF3NO and provides insights into the specific contributions of the 2-trifluoromethyl substituent to the overall molecular properties. The presence of the additional trifluoromethyl group in the target compound creates a more electron-deficient pyridine ring and enhances the overall lipophilicity of the molecule.

The structural comparison extends to compounds such as 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol with CAS number 1227586-09-5, which shares the trifluoromethyl and bromine substituents but differs in their positioning and the nature of the alcohol functionality. This compound has a molecular formula of C7H5BrF3NO and demonstrates how positional isomerism can significantly impact molecular properties and potential biological activity.

The following table summarizes key structural and electronic properties of related halogenated trifluoromethylpyridine derivatives:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| This compound | 1375303-18-6 | C8H4BrF6NO | 324.02 | Dual trifluoromethyl substitution |

| 3-Bromo-4-(trifluoromethyl)pyridine | 936841-70-2 | C6H3BrF3N | 226.00 | Single trifluoromethyl group |

| 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol | 917397-92-3 | C7H5BrF3NO | 256.02 | Trifluoroethanol without ring CF3 |

| 3-Bromo-6-(trifluoromethyl)pyridine-2-methanol | 1227586-09-5 | C7H5BrF3NO | 256.02 | Methanol instead of trifluoroethanol |

The electronic effects of multiple trifluoromethyl substituents in the target compound create a particularly electron-deficient aromatic system that exhibits unique reactivity patterns compared to its analogs. The positioning of electron-withdrawing groups in different positions around the pyridine ring demonstrates how substituent effects can be fine-tuned to achieve specific electronic and steric properties. These structural variations provide valuable insights for medicinal chemists and materials scientists seeking to optimize molecular properties for specific applications.

Properties

IUPAC Name |

1-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF6NO/c9-4-2-16-5(7(10,11)12)1-3(4)6(17)8(13,14)15/h1-2,6,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCWYSAHZZYWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Br)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanol is a fluorinated compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C7H5BrF6N

Molecular Weight: 256.02 g/mol

CAS Number: 1359828-97-9

IUPAC Name: (5-bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

The compound features a pyridine ring substituted with a bromine atom and a trifluoromethyl group, contributing to its unique chemical reactivity and biological properties.

This compound is thought to interact with various biological targets, including:

- Transient Receptor Potential Channels (TRP): The compound shows potential in inhibiting TRPA1 channels, which are involved in pain perception and inflammatory responses. This inhibition may provide therapeutic benefits for conditions like neuropathic pain .

- Cyclooxygenase (COX) Inhibition: Similar compounds have exhibited anti-inflammatory activity by inhibiting COX enzymes, which are crucial in the inflammatory pathway. The anti-inflammatory effects observed in related trifluoromethyl derivatives suggest a possible mechanism for this compound as well .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that certain trifluoromethylpyrazoles demonstrate anti-inflammatory activity ranging from 47% to 76% compared to standard drugs like indomethacin . This suggests that the compound may possess similar properties.

Case Studies

- In Vitro Studies on Pain Models: In a study involving carrageenan-induced paw edema in rats, compounds with similar structures were effective in reducing inflammation and pain symptoms. This suggests that this compound could be beneficial for developing new analgesics .

- Molecular Docking Studies: Molecular dynamics simulations have been employed to understand the binding affinity of such compounds to COX enzymes. These studies reveal that the trifluoromethyl group enhances binding interactions within the active site of COX enzymes, potentially leading to increased inhibitory activity .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Compound A : 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

- CAS : 1188477-81-7

- Molecular Formula: C₇H₅BrF₃NO

- Molecular Weight : 256.02 g/mol

- Key Differences :

- Bromine at position 6 instead of 5.

- Lacks the trifluoromethyl group on the pyridine ring.

- Impact :

Compound B : 1-(3-Bromo-4-pyridinyl)-2,2,2-trifluoroethanol

- CAS : 1092459-54-5

- Molecular Formula: C₇H₅BrF₃NO

- Molecular Weight : 256.02 g/mol

- Key Differences: Bromine at position 3; trifluoroethanol at position 4. No trifluoromethyl group on the pyridine.

- Impact :

Compound C : 2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol

- CAS : 736994-63-1

- Molecular Formula: C₉H₈BrF₃NO

- Molecular Weight : 289.07 g/mol

- Key Differences: Ethanol (-CH₂CH₂OH) instead of trifluoroethanol. Longer carbon chain reduces fluorine content.

- Impact: Higher solubility in polar solvents (e.g., water solubility ≈ 12 mg/mL vs. <1 mg/mL for the target). Reduced metabolic stability due to lack of trifluoromethyl group on ethanol .

Physical and Chemical Properties

Research Findings and Trends

- Solubility : Fluorine-rich compounds like the target exhibit lower aqueous solubility but better membrane permeability .

- Metabolic Stability: Trifluoroethanol derivatives show prolonged half-lives in vivo compared to non-fluorinated analogs .

- Synthetic Challenges : Steric hindrance from the trifluoromethyl group in the target compound complicates nucleophilic substitutions, requiring optimized catalysts .

Preparation Methods

Preparation of the Pyridine Core with Bromine and Trifluoromethyl Substituents

The key intermediate, 5-bromo-2-(trifluoromethyl)pyridine derivatives, can be synthesized by adapting methods reported for related compounds:

A multi-step synthetic route starting from 2-chloro-3-trifluoromethyl-5-nitropyridine has been documented, involving nucleophilic substitution with diethyl malonate under basic conditions, followed by hydrolysis, reduction, and bromination steps to install the bromine and trifluoromethyl groups at the desired positions on the pyridine ring.

The reaction conditions typically involve:

- Use of sodium hydride as a base in tetrahydrofuran (THF) at low temperatures (0–25°C) for the initial substitution.

- Hydrolysis under acidic conditions (e.g., 6N HCl at 100°C overnight).

- Reduction with iron powder in acetic acid to convert nitro groups to amino or other functionalities.

- Bromination steps to introduce the bromine substituent at the 5-position.

This synthetic sequence achieves an overall yield of approximately 31.1%, with raw materials being readily available and the process amenable to scale-up.

Preparation of 2,2,2-Trifluoroethanol (Key Building Block)

Since 2,2,2-trifluoroethanol is a crucial moiety, its synthesis is relevant:

Industrially, 2,2,2-trifluoroethanol is prepared by liquid-phase catalytic hydrogenation of fluoral hydrate under high pressure and temperature conditions (e.g., 175°C, 30–50 bars hydrogen pressure) using catalysts such as Raney nickel or other hydrogenation catalysts.

The process involves:

- Quick cooling and degassing of the reaction mixture.

- Separation of catalyst after reaction completion.

- Quantitative yields are achievable within 80–110 minutes under optimized conditions.

- The presence of amines such as dimethylethylamine or tributylamine can accelerate the reaction and improve yields.

This method ensures high purity and yield of trifluoroethanol for subsequent synthetic steps.

Reaction Conditions and Optimization

Characterization and Purity Assessment

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^13C NMR confirm the presence of trifluoromethyl groups and bromine substituents through characteristic splitting patterns and chemical shifts.

- High-Resolution Mass Spectrometry (HRMS):

- Confirms molecular weight (~324 g/mol) and isotopic pattern consistent with bromine.

- Elemental Analysis:

- Validates halogen content and overall elemental composition.

- Melting Point Determination:

- Used to assess purity and compare with literature values (typically 120–130°C range for similar compounds).

- Chromatographic Methods (TLC, HPLC):

- Monitor reaction progress and purity during synthesis.

Research Findings and Challenges

The presence of the trifluoromethyl group at position 2 increases electron deficiency on the pyridine ring, which can hinder nucleophilic substitution reactions, requiring optimized catalysts and reaction conditions.

The bromine atom at position 5 serves as a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the molecule for medicinal chemistry applications.

The trifluoroethanol moiety enhances hydrogen bonding and metabolic stability, making the compound attractive for biological activity studies.

Solubility challenges arise due to high fluorine content, with the compound exhibiting low aqueous solubility but good membrane permeability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanol, and how can reaction yields be improved?

- Methodological Answer : A common approach involves coupling halogenated pyridine derivatives with trifluoroethanol precursors under reflux conditions. For example, hydrazine hydrate and KOH in ethanol under reflux (5–7 hours) can facilitate nucleophilic substitution or coupling reactions, as demonstrated in analogous pyridine-based syntheses . Yield optimization may require controlled temperature gradients (e.g., 60–80°C), inert atmospheres, and stoichiometric adjustments of brominated intermediates. Monitoring via TLC or HPLC is critical to track reaction progress and minimize byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm the presence of trifluoromethyl (-CF₃) and bromine substituents via characteristic splitting patterns (e.g., quartets for -CF₃ groups).

- Mass Spectrometry (HRMS) : To verify molecular weight (expected ~370–380 g/mol range) and isotopic patterns for bromine.

- Elemental Analysis : To validate elemental composition, particularly for halogen content (Br, F).

- Melting Point Analysis : Cross-reference with literature values to assess purity (e.g., similar compounds show mp 120–130°C) .

Q. What solvent systems are compatible with this compound for further derivatization?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are ideal for solubilizing fluorinated pyridine derivatives. For nucleophilic substitutions, THF or acetonitrile may be preferred. Avoid protic solvents (e.g., water, methanol) if the compound exhibits hydrolytic instability, as noted in trifluoromethylpyridine analogs .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and bromine groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at position 5 acts as a leaving group in Suzuki-Miyaura couplings, while the electron-withdrawing trifluoromethyl group at position 2 enhances electrophilicity. Computational DFT studies (e.g., using Gaussian or ORCA) can model charge distribution to predict regioselectivity. Experimentally, compare reaction rates with/without Pd catalysts (e.g., Pd(PPh₃)₄) in aryl halide couplings .

Q. What are the challenges in analyzing metabolic stability of this compound in biological systems?

- Methodological Answer : The compound’ fluorinated groups resist enzymatic degradation, but the pyridine ring may undergo oxidation. Use:

- In vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Isotope Labeling : Introduce ¹⁸O or deuterium at labile sites (e.g., ethanol moiety) to trace metabolic pathways.

- CYP450 Inhibition Studies : Assess interactions with cytochrome P450 isoforms using fluorogenic substrates .

Q. How can computational modeling predict the compound’s binding affinity for pharmaceutical targets?

- Methodological Answer :

Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). The bromine and trifluoromethyl groups may occupy hydrophobic pockets.

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes.

Free Energy Calculations : Apply MM-PBSA to estimate binding energies, focusing on halogen-bonding contributions from Br and F atoms .

Data Contradiction & Troubleshooting

Q. Discrepancies in reported melting points for similar compounds: How to resolve?

- Methodological Answer : Variations often arise from impurities or polymorphic forms. Reproduce synthesis under strictly anhydrous conditions, and characterize crystals via XRD (e.g., compare with CIF files in the Cambridge Structural Database). For example, fluorinated pyridines may exhibit mp differences of ±5°C due to hydrate formation .

Q. Unexpected byproducts in nucleophilic substitutions: How to mitigate?

- Methodological Answer : Competing elimination (e.g., dehydrohalogenation) can occur with bulky bases. Use milder bases (e.g., K₂CO₃ instead of NaOH) and lower temperatures (0–25°C). Add catalytic phase-transfer agents (e.g., TBAB) to enhance interfacial reactivity in biphasic systems .

Safety & Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions.

- Storage : Keep in airtight containers under nitrogen, away from moisture and light (degradation observed in similar brominated pyridines ).

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste (EPA/DOT Hazard Class 8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.